2-Bromo-N-butyl-4-nitroaniline
Overview
Description
2-Bromo-N-butyl-4-nitroaniline is a chemical compound with the molecular formula C10H13BrN2O2 . It has a molecular weight of 273.13 .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps including nitration, conversion from the nitro group to an amine, and bromination . A specific synthesis process for N-butyl-4-nitroaniline involves a slow solvent evaporation method .Molecular Structure Analysis
The InChI code for 2-Bromo-N-butyl-4-nitroaniline is 1S/C10H13BrN2O2/c1-2-3-6-12-10-5-4-8(13(14)15)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-N-butyl-4-nitroaniline include a molecular weight of 273.13 . Other specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications
Nonlinear Optical and Optoelectronic Device Applications
- Summary of Application: N-butyl-4-nitroaniline (NB4N) is an organic chromophore crystal that has been synthesized for use in nonlinear optical and optoelectronic device applications . It has potential in the area of photovoltaic cells, detectors, and the fabrication of light-emitting diodes .
- Methods of Application/Experimental Procedures: The NB4N crystal was synthesized by a slow solvent evaporation method . Single-crystal X-ray diffraction analysis was carried out to determine the cell parameter values . A UV–Vis-NIR spectral analysis was performed to investigate the band gap energy and optical quality .
- Results/Outcomes: The direct optical band gap was found to be 4.83 eV and the lower cut-off wavelength is shown to be as low as 235 nm . The Second Harmonic Generation (SHG) was confirmed via the Kurtz-Perry powder technique . Quantum chemical evaluations of NLO activity have been computed and reported .
Catalytic Reduction
- Summary of Application: While not directly related to 2-Bromo-N-butyl-4-nitroaniline, 2-nitroaniline has been used in catalytic reduction processes .
- Methods of Application/Experimental Procedures: Specific methods for the catalytic reduction of 2-nitroaniline are not provided in the source .
- Results/Outcomes: The outcomes of these catalytic reduction processes are not detailed in the source .
Organic Synthesis
- Summary of Application: 2-Bromo-N-butyl-4-nitroaniline could potentially be used in organic synthesis, as brominated and nitro compounds are often used as intermediates in the synthesis of other organic compounds .
- Methods of Application/Experimental Procedures: The specific methods of application would depend on the target compound being synthesized. Generally, brominated compounds can participate in various types of reactions, including substitution reactions, coupling reactions, and others .
- Results/Outcomes: The outcomes would depend on the specific reactions being carried out. In general, the use of 2-Bromo-N-butyl-4-nitroaniline as an intermediate could potentially enable the synthesis of a wide range of other organic compounds .
Intermediate in Organic Synthesis
- Summary of Application: 2-Bromo-N-butyl-4-nitroaniline could potentially be used as an intermediate in organic synthesis . Brominated and nitro compounds are often used as intermediates in the synthesis of other organic compounds .
- Methods of Application/Experimental Procedures: The specific methods of application would depend on the target compound being synthesized. Generally, brominated compounds can participate in various types of reactions, including substitution reactions, coupling reactions, and others .
- Results/Outcomes: The outcomes would depend on the specific reactions being carried out. In general, the use of 2-Bromo-N-butyl-4-nitroaniline as an intermediate could potentially enable the synthesis of a wide range of other organic compounds .
properties
IUPAC Name |
2-bromo-N-butyl-4-nitroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-3-6-12-10-5-4-8(13(14)15)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKLIBMSIJFKHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-butyl-4-nitroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.